molecular formula C22H18O4 B11603847 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11603847
M. Wt: 346.4 g/mol
InChI Key: DQOUUXGTYRFGFO-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound with the molecular formula C22H14O4 and a molecular weight of 342.354 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multicomponent condensation reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one , 4-methoxyphenylglyoxal , and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in MeCN (acetonitrile) followed by the formation of the furocoumarin moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the principles of multicomponent reactions and the use of readily available starting materials can be adapted for larger-scale synthesis if needed.

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Mechanism of Action

The mechanism of action for 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furocoumarins and chromenones , such as:

Uniqueness

What sets 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its unique structural features, which confer specific chemical reactivity and potential biological activities. Its combination of a furocoumarin core with a methoxyphenyl group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3

InChI Key

DQOUUXGTYRFGFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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